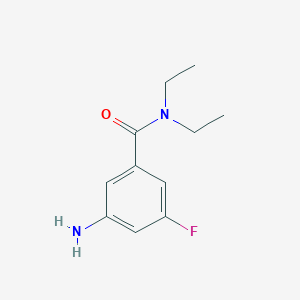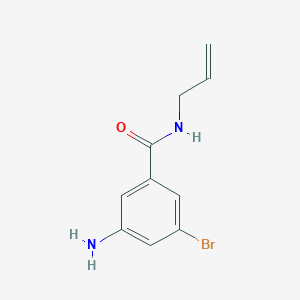
2-(2-Cyclopropyloxazol-4-yl)acetic acid
概要
説明
“2-(2-Cyclopropyloxazol-4-yl)acetic acid” is a synthetic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Cyclopropyloxazol-4-yl)acetic acid” are not fully detailed in the sources. The boiling point is not specified .科学的研究の応用
Synthesis and Chemical Properties
One area of scientific research involving 2-(2-Cyclopropyloxazol-4-yl)acetic acid and its derivatives focuses on synthesis and chemical properties. Salionov (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazoles, a class of compounds showing various biological activities and serving as intermediates for the synthesis of more complex structures (Salionov, 2015). Similarly, Juma et al. (2008) prepared acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid for the synthesis of various alkaloids (Juma et al., 2008).
Biochemical and Pharmacological Studies
2-(2-Cyclopropyloxazol-4-yl)acetic acid derivatives have been investigated for their biochemical and pharmacological properties. Laufer et al. (1994) studied a pyrrolizine derivative, an inhibitor of cyclo-oxygenase and 5-lipoxygenase, showing potential in treating various conditions without causing gastrointestinal damage (Laufer et al., 1994). In another study, La Motta et al. (2008) synthesized oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids as aldose reductase inhibitors, showing potential for treating visual impairment (La Motta et al., 2008).
Catalytic Applications
Research has also been conducted on the use of 2-(2-Cyclopropyloxazol-4-yl)acetic acid derivatives in catalytic applications. Lysenko et al. (2021) used such derivatives as ligands in the development of MoO3 coordination hybrids for catalytic epoxidation of cis-cyclooctene (Lysenko et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving 2-(2-Cyclopropyloxazol-4-yl)acetic acid derivatives have been significant. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and performed docking studies to understand their binding affinity towards human serum albumin, highlighting their anti-inflammatory potential (Nikalje et al., 2015).
Synthesis of Energetic Materials
Energetic materials based on 2-(2-Cyclopropyloxazol-4-yl)acetic acid derivatives have also been explored. Joo et al. (2012) studied nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions, showcasing their potential in materials chemistry (Joo et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(2-cyclopropyl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCHVKCJVYFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropyloxazol-4-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


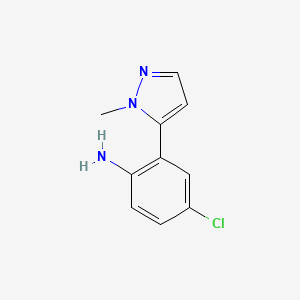
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)
![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
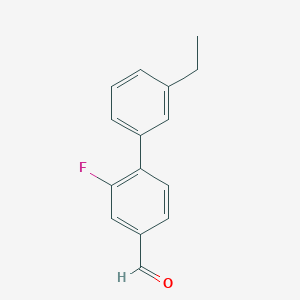
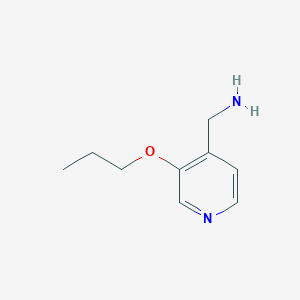
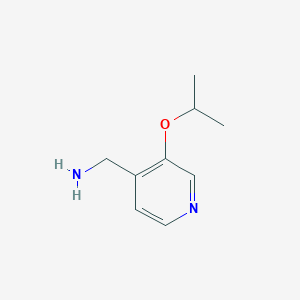
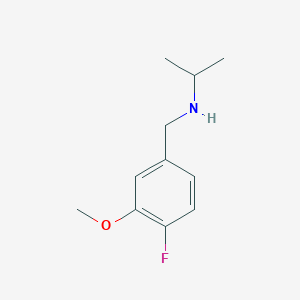

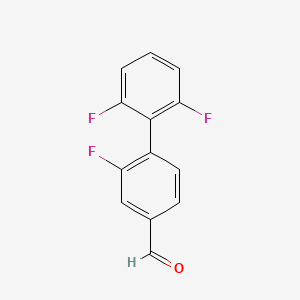
![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)

